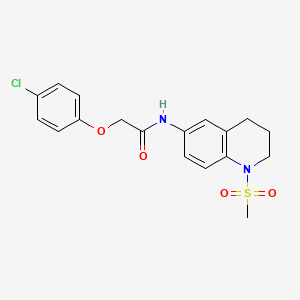

2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

2-(4-Chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group attached to an acetamide backbone, which is further linked to a 1-methanesulfonyl-substituted tetrahydroquinoline moiety.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-26(23,24)21-10-2-3-13-11-15(6-9-17(13)21)20-18(22)12-25-16-7-4-14(19)5-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGXRSJEJILYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a chlorophenoxy group and a methanesulfonyl-substituted tetrahydroquinoline moiety. The molecular formula is C15H18ClN1O3S, with a molecular weight of approximately 335.83 g/mol. The presence of the chlorophenoxy group is significant as it is often associated with herbicidal activity and potential therapeutic effects in various biological systems.

Anti-inflammatory Effects

Chlorophenoxy compounds are known for their anti-inflammatory properties. In a study examining related compounds, it was found that they could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar anti-inflammatory effects.

Neuroprotective Properties

The tetrahydroquinoline structure has been linked to neuroprotective activities. Research indicates that compounds containing this moiety can modulate neurotransmitter levels and exhibit antioxidant properties. These effects might contribute to neuroprotection in models of neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also act through enzyme inhibition.

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways related to inflammation and cell survival, potentially affecting the expression of genes involved in these processes.

Case Studies

- Antimicrobial Efficacy : A study on related chlorophenoxy compounds demonstrated significant antibacterial activity against Gram-positive bacteria, indicating a potential for similar efficacy in the target compound.

- Neuroprotective Studies : In animal models simulating neurodegenerative conditions, tetrahydroquinoline derivatives displayed significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function.

- Inflammation Models : In vitro studies showed that compounds with similar structures could reduce TNF-alpha and IL-6 levels in macrophage cultures, suggesting a possible anti-inflammatory role for the target compound.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClN1O3S |

| Molecular Weight | 335.83 g/mol |

| Antimicrobial Activity | Potentially effective |

| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |

| Neuroprotective Activity | Modulates neurotransmitter levels |

Comparison with Similar Compounds

4-Chlorophenoxy Acetamide Derivatives

Compounds 7b and 7e () share the 2-(4-chlorophenoxy)acetamide core but differ in their heterocyclic substituents. For instance:

- 7b: 2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide incorporates a quinazolinone ring.

- 7e: 2-(4-Chlorophenoxy)-N-(4-oxo-1-(m-tolyl)-1,4-dihydroquinazolin-6-yl)acetamide features a meta-tolyl-substituted quinazolinone. In contrast, the target compound replaces the quinazolinone with a methanesulfonyl-tetrahydroquinoline group, likely enhancing solubility or metabolic stability due to the sulfonyl moiety .

Sulfonyl and Carbonyl Modifications

- : The compound 2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide substitutes methanesulfonyl with a thiophene-2-carbonyl group. This alteration may influence electronic properties and binding interactions in biological targets .

- : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide highlights the role of methylsulfonyl and nitro groups in molecular packing via hydrogen bonding, a feature relevant to the target compound’s crystallinity .

Physicochemical Properties

Melting Points and Stability

Solubility and Crystallinity

Antiviral Potential

- : Compounds 7a–7f are evaluated as HCV NS5B inhibitors. The 4-chlorophenoxy moiety is critical for binding, while quinazolinone rings provide rigidity. The target compound’s tetrahydroquinoline scaffold may offer similar advantages in targeting viral enzymes .

Heterocyclic Influence

- : 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide demonstrates how quinoline derivatives can be tailored for diverse biological activities. The target compound’s tetrahydroquinoline system may reduce planarity, improving bioavailability compared to aromatic quinoline analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (often mild conditions between 25–60°C), solvent selection (e.g., dichloromethane or toluene for solubility and yield), and pH modulation to stabilize intermediates. Multi-step protocols typically involve:

- Step 1 : Coupling of the tetrahydroquinoline core with methanesulfonyl groups under anhydrous conditions .

- Step 2 : Chlorophenoxy acetylation using activating agents like EDCI/HOBt .

- Purity is ensured via recrystallization or column chromatography, monitored by TLC and validated via NMR (¹H/¹³C) and mass spectrometry .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Advanced spectroscopic techniques are employed:

- NMR : Assignments of methanesulfonyl (δ ~3.0–3.5 ppm) and chlorophenoxy protons (δ ~6.8–7.4 ppm) .

- High-resolution MS : Verification of molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- X-ray crystallography (if applicable): Resolves spatial arrangements of the tetrahydroquinoline and acetamide moieties .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere .

- Forced degradation studies : Exposure to acidic/basic/oxidative conditions to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

- Methodological Answer : Discrepancies often arise from substituent variations (e.g., chloro vs. fluoro groups). Strategies include:

- Comparative SAR analysis : Tabulate analogs (e.g., 4-chlorophenoxy vs. 2-fluorophenoxy derivatives) and their IC50 values against target enzymes .

- Docking simulations : Use tools like AutoDock Vina to model interactions with binding pockets (e.g., sodium channels or kinase domains) .

- Dose-response validation : Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. What experimental designs are critical for elucidating the mechanism of action?

- Methodological Answer : Prioritize target deconvolution via:

- Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins .

- Kinase profiling panels : Test against 100+ kinases to identify off-target effects .

- CRISPR-Cas9 knockout models : Validate target relevance in cellular pathways (e.g., apoptosis or inflammation) .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

- Methodological Answer :

- Pharmacokinetic (PK) screening : Measure plasma half-life (t½) and bioavailability in rodent models using LC-MS/MS .

- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Q. What strategies mitigate toxicity risks during preclinical development?

- Methodological Answer :

- Ames test : Assess mutagenicity in TA98 and TA100 bacterial strains .

- hERG channel inhibition assay : Screen for cardiac liability using patch-clamp electrophysiology .

- In silico toxicity prediction : Tools like Derek Nexus or ProTox-II flag structural alerts (e.g., sulfonamide-related hypersensitivity) .

Q. How can researchers systematically explore structure-activity relationships (SAR) for this scaffold?

- Methodological Answer :

- Substituent scanning : Synthesize derivatives with varied substituents (e.g., methyl, ethoxy) at the phenoxy or tetrahydroquinoline positions .

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial descriptors with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.